REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[NH2:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1>C(O)(C)(C)C>[Cl:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[N:10]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=N1)Cl
|
Name
|
|
Quantity
|
10.74 mL
|
Type
|
reactant
|
Smiles
|
NCC1=NC=CC=C1
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed tube
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
by pouring in an aqueous solution of acetic acid at 10%
|
Type
|
CUSTOM
|
Details
|
The precipitate is isolated by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying in an oven under a reduced vacuum, 4.35 g of expected product
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=O)O)C=C1)NCC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |